molecular formula C7H6ClN3 B3219617 3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 1190319-36-8

3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No. B3219617
CAS RN: 1190319-36-8
M. Wt: 167.59 g/mol
InChI Key: QZCUXLJMNWKSAC-UHFFFAOYSA-N
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Description

“3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine” is a chemical compound that has been mentioned in the context of medicinal chemistry . It is expected to work by blocking a receptor called CSF-IR to which a protein called macrophage colony-stimulating factor (M-CSF) attaches . M-CSF is produced in large amounts by tenosynovial giant cell tumors, where it stimulates immune cells called macrophages to accumulate in the joints and cause the outgrowths .


Synthesis Analysis

The synthesis of “3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine” and its derivatives has been reported in the literature . These studies have shown that these compounds can be synthesized through various chemical reactions and have potent activities against certain receptors .


Molecular Structure Analysis

The molecular structure of “3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine” can be represented by the formula C7H5ClN2 . The InChI code for this compound is 1S/C7H7N3.ClH/c8-7-2-1-5-6(10-7)3-4-9-5;/h1-4,9H,(H2,8,10);1H .

Future Directions

The future directions for the study of “3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine” could involve further exploration of its medicinal properties and potential applications in the treatment of diseases such as tenosynovial giant cell tumors . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCUXLJMNWKSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 2
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 3
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 4
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 5
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 6
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine

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